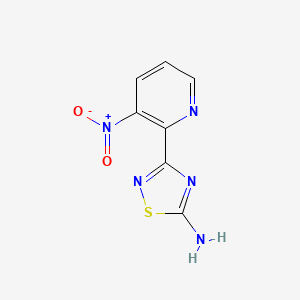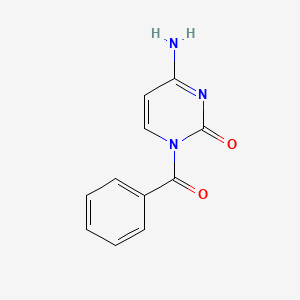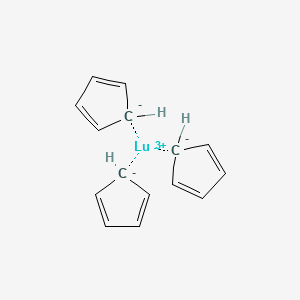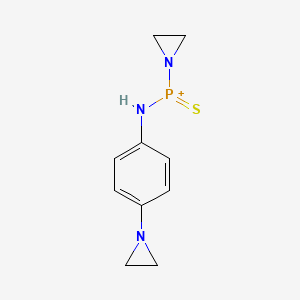
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is an organophosphorus compound characterized by the presence of aziridine rings and a phenyl group attached to a phosphinothioic amide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide typically involves the reaction of aziridine with a suitable phosphinothioic amide precursor. One common method includes the reaction of aziridine with N-phenylphosphinothioic dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic amide to phosphine derivatives.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide involves its interaction with biological molecules, particularly nucleic acids and proteins. The aziridine rings can form covalent bonds with DNA, leading to cross-linking and disruption of replication and transcription processes. This mechanism is similar to that of other aziridine-containing compounds used in chemotherapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- P,P-Bis(1-aziridinyl)-N-methylphosphinic amide
- P,P-Bis(1-aziridinyl)-N-(3-methoxypropyl)-phosphinothioic amide
- P,P-Bis(1-aziridinyl)-N-cyclohexylphosphinothioic amide
Uniqueness
P,P-Bis(1-aziridinyl)-N-phenylphosphinothioic amide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetics and dynamics, making it a valuable candidate for specific applications in medicine and industry .
Eigenschaften
CAS-Nummer |
25033-34-5 |
|---|---|
Molekularformel |
C10H13N3PS+ |
Molekulargewicht |
238.27 g/mol |
IUPAC-Name |
aziridin-1-yl-[4-(aziridin-1-yl)anilino]-sulfanylidenephosphanium |
InChI |
InChI=1S/C10H13N3PS/c15-14(13-7-8-13)11-9-1-3-10(4-2-9)12-5-6-12/h1-4H,5-8H2,(H,11,15)/q+1 |
InChI-Schlüssel |
BQCANIXRXKEXHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CC=C(C=C2)N[P+](=S)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


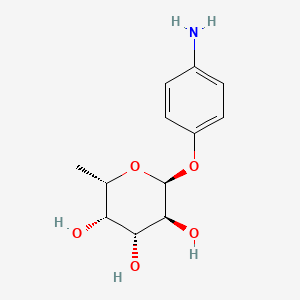
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
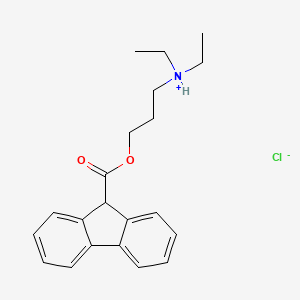
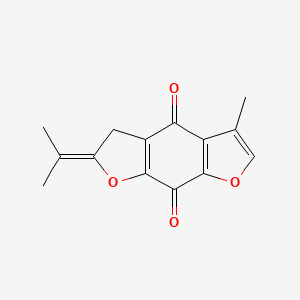
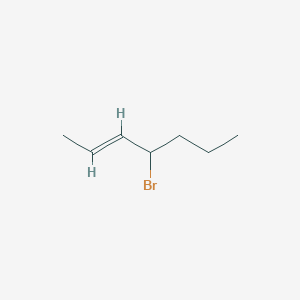
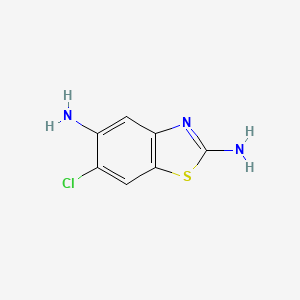

![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
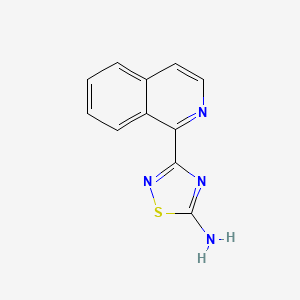
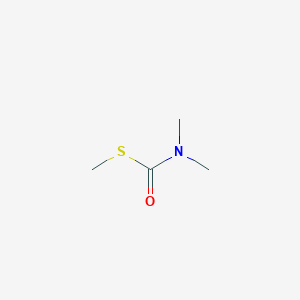
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
